![molecular formula C10H15BrClN3 B1229582 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 77145-50-7](/img/structure/B1229582.png)
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves reactions between dibromopyridines and primary or secondary amines, yielding high yields of bromopyridine-amines which can be further utilized in C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011). The utilization of palladium catalysts has been studied for the amination of meso-bromophenyl(polyalkyl)porphyrins, indicating a broad applicability in synthesizing compounds containing hydroxypiperidine fragments (Artamkina et al., 2008).
Molecular Structure Analysis
The crystal structure and molecular geometry of related compounds have been extensively studied, providing insights into their conformation and stability. For instance, crystallographic analysis of hydrochloride salts and various bromophenyl derivatives has been conducted to understand their molecular arrangements and hydrogen bonding patterns (Ullah & Stoeckli-Evans, 2021; Balderson et al., 2007).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including bromocyclization and amination, leading to the formation of structurally diverse and complex products. The reactivity and functional group transformations are crucial for synthesizing derivatives with potential biological and chemical significance (Zhou et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, play a significant role in the compound's applications in various scientific fields. Investigations into the thermal stability, phase transitions, and polymorphism of these compounds contribute to understanding their behavior under different environmental conditions (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, functional group transformations, and interaction mechanisms, are essential for exploring the compound's applications in synthesis and material science. Studies on the chemodivergent synthesis of related compounds from α-bromoketones and 2-aminopyridines provide insights into their versatile chemical behavior (Liu et al., 2019).
Scientific Research Applications
Synthesis of Bioactive Compounds
- Access to 2-Aminopyridines : 2-Aminopyridines, including derivatives synthesized from 6-bromopyridine-2-amines, are crucial for creating bioactive natural products, medicinally important compounds, and organic materials. The efficient synthesis of 6-substituted 2-aminopyridines via reactions between 2,6-dibromopyridine and various amines, followed by C-C cross-coupling reactions, demonstrates the compound's importance as a synthetic intermediate in pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).
Structural Analysis and Material Science
- Crystal Structure Analysis : The study of the crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds provides insights into the molecular interactions and structural determinants of pharmaceutical agents. Such analyses are essential for understanding the physicochemical properties and reactivity of potential drug molecules (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Catalysis
- Amination Reactions : The compound is used in the amination of meso-bromophenyl(polyalkyl)porphyrins to synthesize porphyrins containing a hydroxypiperidine fragment. These reactions are crucial for developing photoactive materials and catalysts, showcasing the compound's role in synthesizing complex organic structures (Artamkina et al., 2008).
Future Directions
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLJQTKFRSTKLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388703 |
Source
|
Record name | 1-(6-bromopyridin-2-yl)piperidin-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride | |
CAS RN |
77145-50-7 |
Source
|
Record name | 1-(6-bromopyridin-2-yl)piperidin-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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